molecular formula C7H13NO2 B2614449 Methyl 3-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1783714-09-9

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B2614449
CAS No.: 1783714-09-9
M. Wt: 143.186
InChI Key: NEPQUZNQTHTYJM-OLQVQODUSA-N
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Description

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1631027-18-3) is a small organic molecule with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It features a cyclobutane ring substituted with an aminomethyl group at position 3 and a methyl ester at position 1. This compound is recognized as a versatile scaffold in medicinal chemistry and organic synthesis, enabling the development of bioactive molecules or intermediates due to its rigid cyclobutane core and functionalizable amine and ester groups .

Key properties include:

  • Purity: ≥95% (typical commercial specifications)
  • Applications: Primarily used in research settings for drug discovery and structural diversification .

Properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUZNQTHTYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with formaldehyde and ammonium chloride, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted cyclobutane derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Conformation: The cyclobutane ring in the target compound imposes high ring strain and restricted conformational flexibility compared to the cyclopentane analog . This strain enhances reactivity in ring-opening or functionalization reactions. Methyl 3-methylenecyclobutane-1-carboxylate (C₇H₁₀O₂) lacks the aminomethyl group but includes a methylene moiety, enabling participation in photochemical [2+2] cycloadditions for natural product synthesis .
  • Functional Groups: The aminomethyl group in the target compound provides a site for hydrogen bonding and derivatization (e.g., amide coupling), contrasting with the methoxy or trifluoromethyl groups in analogs, which alter electronic properties and solubility . The hydrochloride salt of Methyl 1-amino-3-methoxycyclobutane-1-carboxylate enhances crystallinity and stability, making it suitable for pharmaceutical formulations .

Biological Activity

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by an aminomethyl group and a carboxylate ester functional group. Its molecular formula is C₇H₁₃NO₂, and its unique structure suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Structural Properties

The compound features:

  • Cyclobutane ring : A four-membered carbon ring that contributes to the compound's rigidity.
  • Aminomethyl group : This functional group can engage in hydrogen bonding and ionic interactions, which may enhance its biological activity.
  • Carboxylate ester : This group is known for its reactivity and potential to participate in enzymatic reactions.

This compound may act as a ligand, modulating the activity of enzymes or receptors. The specific pathways and targets involved are still under investigation but are crucial for understanding its therapeutic potential. The aminomethyl group is particularly significant for forming hydrogen bonds, which can affect enzyme kinetics and receptor binding affinities.

Interaction with Biological Macromolecules

Research indicates that this compound may interact with:

  • Enzymes : Preliminary studies suggest it could influence enzyme activity, although specific targets remain to be identified.
  • Receptors : Its structural features may allow it to bind to various receptors, potentially altering signaling pathways.

Therapeutic Potential

While comprehensive biological evaluations are ongoing, initial findings suggest possible therapeutic applications. The compound's unique structure may allow it to serve as a precursor in drug development or as a lead compound in medicinal chemistry.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesPotential Applications
Methyl 3-oxocyclobutanecarboxylateContains a ketone group instead of an aminomethyl groupIntermediate in organic synthesis
Methyl 1-aminocyclobutanecarboxylateAmino group attached to a different carbonVaried biological interactions
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylateHydroxymethyl group providing different reactivityPotentially different biochemical roles

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed:

  • Binding Affinity : The compound demonstrated moderate binding affinity towards certain enzymes, suggesting potential for enzyme inhibition or activation.
  • Mechanistic Insights : Further investigation into the kinetic parameters indicated that the compound could alter reaction rates, highlighting its role as a modulator in enzymatic processes.

Case Study 2: Receptor Binding

Another research effort explored the binding characteristics of this compound with various receptors:

  • Receptor Types : Binding studies included G-protein coupled receptors (GPCRs) and nuclear receptors.
  • Results : Preliminary data indicated that this compound could effectively compete with known ligands, suggesting it might have agonistic or antagonistic properties depending on the receptor type.

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